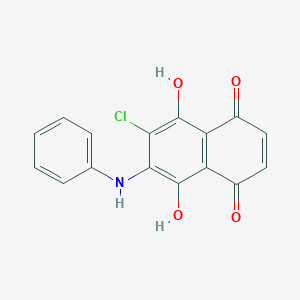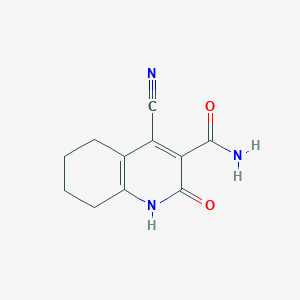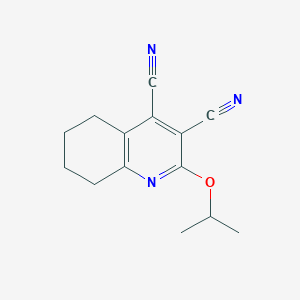![molecular formula C25H21N3O2S B11051806 2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)
2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is a complex organic compound with a molecular formula of C25H21N3O2S and a molecular weight of 427.52 This compound is characterized by the presence of a cyanophenyl group, a sulfanyl linkage, and a pyrrolidinylcarbonyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide typically involves multiple steps:
Formation of the Cyanophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromobenzonitrile with thiophenol in the presence of a base such as potassium carbonate to form 2-(2-cyanophenyl)sulfanylbenzene.
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of 2-aminobenzamide with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to form N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide.
Coupling Reaction: The final step involves the coupling of the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide: This compound has a similar structure but with a prop-2-en-1-yl group instead of the pyrrolidin-1-ylcarbonyl group.
2-(2-cyanophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)benzamide: This compound has a similar structure but with a 4-pyrrolidin-1-ylphenyl group instead of the 2-(pyrrolidin-1-ylcarbonyl)phenyl group.
Uniqueness
The uniqueness of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidin-1-ylcarbonyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C25H21N3O2S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)sulfanyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H21N3O2S/c26-17-18-9-1-5-13-22(18)31-23-14-6-3-11-20(23)24(29)27-21-12-4-2-10-19(21)25(30)28-15-7-8-16-28/h1-6,9-14H,7-8,15-16H2,(H,27,29) |
Clé InChI |
YJYMMUDJPLXJEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051747.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)

![N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11051768.png)
![2-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11051785.png)
![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)
![N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051799.png)
![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
